

A meta-analysis of clinical trial data for Taltirelin in spinocerebellar degeneration

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Compound of Interest

Compound Name: Taltirelin

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Taltirelin in Spinocerebellar Degeneration: A Meta-Analysis and Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for **Taltirelin** in the treatment of spinocerebellar degeneration (SCD). It offers an objective comparison with alternative therapeutic strategies, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Taltirelin: An Overview

Taltirelin is a synthetic analog of thyrotropin-releasing hormone (TRH) that exhibits more potent and prolonged activity within the central nervous system. It has been investigated for its potential to alleviate ataxia, the primary symptom of spinocerebellar degeneration, which encompasses a group of heterogeneous neurodegenerative disorders affecting the cerebellum and its connections.

Comparative Efficacy of Treatments for Spinocerebellar Degeneration

The following tables summarize the quantitative data from clinical trials of **Taltirelin** and its alternatives. The primary efficacy endpoint discussed is the change in the Scale for the

Assessment and Rating of Ataxia (SARA), a standardized measure of ataxia severity. A negative change in SARA score indicates improvement.

Table 1: **Taltirelin** Clinical Trial Data

Study/Analysis	Treatment Group	Control Group	Outcome Measure	Mean Change from Baseline (Treatment)	Mean Change from Baseline (Control)	p-value	Citation
Cho et al. (2025)	Taltirelin (5 mg, twice daily)	Placebo	Change in K-SARA score at 24 weeks	-0.51 ± 2.79	0.36 ± 2.62	0.0321	[1] [2] [3]
Cho et al. (2025) - Hereditary Ataxia Subgroup	Taltirelin	Placebo	Change in K-SARA score at 24 weeks	-1.28 ± 2.91	0.03 ± 2.41	0.0099	[2]
Cho et al. (2025) - Non-hereditary Ataxia Subgroup	Taltirelin	Placebo	Change in K-SARA score at 24 weeks	0.41 ± 2.35	0.86 ± 2.88	0.6581	[2]

Table 2: Alternative Pharmacological Treatments - Clinical Trial Data

Drug	Study/Analysis	Treatment Group	Control Group	Outcome Measure	Key Findings	p-value	Citation
Rovatinone	Nishizawa et al. (2020) - Pooled Analysis	Rovatinone (2.4 mg)	Placebo	Change in SARA total score	Adjusted mean change of -1.64 vs -1.03 for placebo.	0.029	[4][5][6]
	Nishizawa et al. (2020) - Severe Ataxia Subgroup (SARA ≥15)	Rovatinone (2.4 mg)	Placebo	Change in SARA total score	Adjusted mean change of -1.75 vs -0.58 for placebo.	0.003	[5]
Riluzole	Ristori et al. (2015)	Riluzole	Placebo	Proportion with ≥1 point decrease in SARA score	50% of patients in the riluzole group vs 11% in the placebo group showed improvement.	0.002	[7]
Romano et al. (2015)	Riluzole	Placebo	Change in ICARS score	Significant improvement in	<0.001	[8]	

				the riluzole group (-7.05) compare d to the placebo group (0.16).			
					Significa nt improve ment in 7 out of 8 variables in patients with olivopont ocerebell ar atrophies .		
Amantadi ne	Botez et al. (1996)	Amantadi ne Hydrochl oride (200 mg daily)	Placebo	Reaction Time (RT) and Moveme nt Time (MT)	N/A	[9]	
Kim et al. (2018)	Intraveno us Amantadi ne (400 mg daily for 5 days)	N/A (Open- label)	Change in ICARS score	Ataxia severity significan tly decrease d from 42.5 to 37.3.	<0.001	[10][11]	

Table 3: Non-Pharmacological Interventions - Clinical Trial Data

| Intervention | Study/Analysis | Intervention Group(s) | Control Group | Outcome Measure | Key Findings | Citation | |---|---|---|---|---|---| | Physiotherapy | Velázquez-Pérez et al. (2019) |

Intensive and Moderate Training | Non-training | Clinical symptoms (standing, walking, speaking, coordination) | Both training groups showed improvements in clinical symptoms. [\[\[8\]](#) |

Experimental Protocols

Taltirelin Clinical Trial (Cho et al., 2025)[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled clinical trial.
- Participants: 149 patients with ataxia due to spinocerebellar degeneration (86 hereditary, 63 non-hereditary).
- Intervention: Patients were randomly assigned to receive either **Taltirelin** hydrate (5 mg orally, twice daily) or a placebo for 24 weeks.
- Primary Endpoint: The change in the Korean version of the Scale for the Assessment and Rating of Ataxia (K-SARA) score at 24 weeks from baseline.
- Secondary Endpoints: Changes in K-SARA scores at 4 and 12 weeks, the Clinical Global Impression Scale, the five-level version of the EuroQol five-dimensional questionnaire, the Tinetti balance test, and gait analysis at 4, 12, and 24 weeks.

Rovatirelin Clinical Trials (Nishizawa et al., 2020)[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Study Design: Two multicenter, randomized, double-blind, placebo-controlled phase 3 studies (KPS1301 and KPS1305).
- Participants: Patients with predominant cerebellar ataxia, including SCA6, SCA31, or cortical cerebellar atrophy. KPS1301 enrolled patients with truncal ataxia, while KPS1305 enrolled patients with both truncal and limb ataxia.
- Intervention: In KPS1301, patients were randomized to Rovatirelin (1.6 mg or 2.4 mg) or placebo. In KPS1305, patients were randomized to Rovatirelin 2.4 mg or placebo. The treatment period was 24 or 28 weeks.
- Primary Endpoint: Change in the Scale for the Assessment and Rating of Ataxia (SARA) total scores. A pooled analysis was also performed.

Riluzole Clinical Trial (Ristori et al., 2015)[7]

- Study Design: A randomized, double-blind, placebo-controlled trial.
- Participants: 55 patients with spinocerebellar ataxia or Friedreich's ataxia.
- Intervention: Patients were randomized to receive either riluzole or placebo for 12 months.
- Primary Endpoint: The proportion of patients with a decrease of at least one point in their SARA score.

Amantadine Clinical Trial (Botez et al., 1996)[9]

- Study Design: A double-blind, placebo-controlled study.
- Participants: 27 patients with Friedreich's ataxia and 30 with olivopontocerebellar atrophies.
- Intervention: Patients received either amantadine hydrochloride (200 mg daily) or a placebo for three to four months.
- Outcome Measures: Simple visual and auditory reaction time (RT) and movement time (MT).

Signaling Pathways and Experimental Workflows

Taltirelin's Proposed Mechanism of Action

Taltirelin, as a TRH analog, is believed to exert its effects through the activation of TRH receptors (TRHR). A recently elucidated signaling pathway suggests that **Taltirelin** upregulates the expression of TRHR on striatal GABAergic neurons. This is followed by the activation of the TRHR-MAPK-RAR α -DRD2 pathway, ultimately leading to the expression of tyrosine hydroxylase (TH) in medium spiny neurons.[12][13][14] This pathway may contribute to the symptomatic improvement observed in patients with spinocerebellar degeneration.

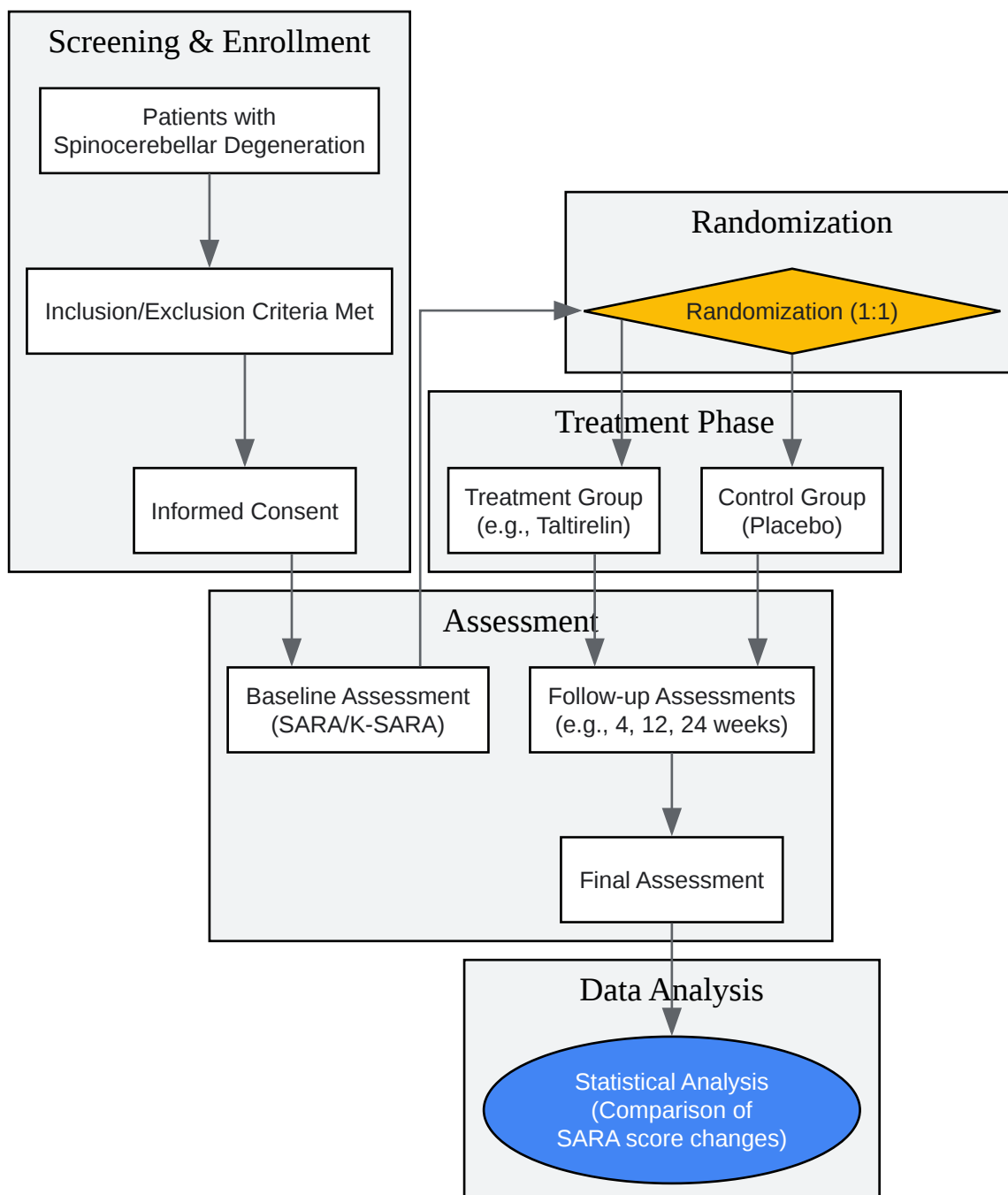


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Taltirelin's signaling cascade.

Clinical Trial Workflow

The following diagram illustrates a typical workflow for the randomized controlled trials discussed in this guide.



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A typical clinical trial workflow.

Conclusion

This meta-analysis suggests that **Taltirelin** demonstrates a statistically significant, albeit modest, improvement in ataxia symptoms in patients with spinocerebellar degeneration, particularly in those with hereditary forms of the disease. When compared to other pharmacological agents, **Taltirelin**'s efficacy appears to be in a similar range to Rovatirelin. Riluzole and Amantadine have also shown some positive effects, though the outcome measures and patient populations in these studies vary, making direct comparisons challenging. Non-pharmacological interventions like physiotherapy also play a crucial role in managing symptoms.

The elucidation of **Taltirelin**'s signaling pathway provides a basis for future research into more targeted therapeutic approaches. Further large-scale, long-term comparative studies are warranted to establish the optimal treatment strategies for different subtypes of spinocerebellar degeneration. This guide serves as a foundational resource for professionals engaged in the development of novel therapies for these debilitating neurodegenerative conditions.

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